Hexadiline can be synthesized through several methodologies, primarily involving reactions that modify aniline derivatives. One common approach includes the acylation of aniline, where an acyl chloride reacts with aniline in the presence of a base to form the corresponding amide. This method allows for precise control over the substitution patterns on the aromatic ring, which can significantly influence the compound's biological activity.
Another synthesis route involves reduction reactions where nitroanilines are reduced to their corresponding amines, followed by further chemical modifications to achieve the desired hexadiline structure. The specific conditions (e.g., temperature, solvent, catalysts) used during these reactions are critical for optimizing yield and purity.
Hexadiline's molecular structure can be described using its chemical formula, which is (C: carbon, H: hydrogen, N: nitrogen). The compound features a hexyl chain attached to an aniline core, contributing to its hydrophobic characteristics.
The structural representation of hexadiline can be depicted using standard chemical notation, illustrating the connectivity between atoms and functional groups.
Hexadiline participates in various chemical reactions that can modify its functional groups. Key reactions include:
Each reaction requires specific conditions such as temperature control and choice of reagents to ensure successful transformation while minimizing side products.
The mechanism by which hexadiline exerts its effects is primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins that mediate inflammation and pain.
Data from pharmacological studies indicate that hexadiline exhibits both analgesic and anti-inflammatory properties comparable to other NSAIDs.
Hexadiline possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining appropriate formulations for therapeutic use.
Hexadiline is primarily explored for its potential applications in medicine as an anti-inflammatory agent. Its use extends to:
Hexadiline is systematically named 2-(2,2-dicyclohexylvinyl)piperidine, reflecting its core structural components: a piperidine ring (six-membered heterocycle with nitrogen) attached to a dicyclohexyl-substituted vinyl group. Its molecular formula is C₁₉H₃₃N, with a molecular weight of 275.472 g/mol. The compound exists as a racemic mixture (no defined stereocenters) and lacks optical activity, simplifying its synthesis and handling in analytical workflows [1] [4].
Table 1: Chemical Identifier Summary for Hexadiline
Property | Value |
---|---|
CAS Registry Number | 3626-67-3 |
IUPAC Name | 2-(2,2-Dicyclohexylvinyl)piperidine |
Molecular Formula | C₁₉H₃₃N |
SMILES | C1CCC(CC1)C(=CC2CCCCN2)C3CCCCC3 |
InChI Key | IVOHRXZUGYYJIZ-UHFFFAOYSA-N |
Synonyms | Hexadiline [INN], MRL 38, Hexadilina, Hexadilinum, UNII-Z5T8Q3G88U |
The piperidine moiety confers basicity (pKₐ ~10–11), facilitating protonation in acidic mobile phases during chromatography, while the hydrophobic cyclohexyl groups enhance solubility in organic solvents like acetonitrile or methanol. This amphiphilic character allows versatile interactions with both reversed-phase and normal-phase chromatographic systems [1].
Initially investigated in the mid-20th century as a potential coronary dilator (MRL 38), hexadiline’s therapeutic applications were limited. However, its structural stability and distinct chromatographic behavior prompted reevaluation for analytical purposes. By the early 2000s, it emerged as a dedicated internal standard, notably formalized in a 2004 LC-MS/MS method for quantifying perhexiline (an antianginal agent) and its metabolite hydroxyperhexiline in plasma. This pivotal study leveraged hexadiline’s structural analogy to perhexiline—both share tertiary amine motifs and hydrophobic domains—to correct for matrix effects and extraction variability, establishing its role in bioanalytical validations [1] [4].
The discontinuation of commercial availability (e.g., Ref: TR-H294244, 3D-FD171074) by suppliers has not diminished its methodological legacy; instead, it underscores hexadiline’s niche as a purpose-synthesized reference material in specialized laboratories [1].
Internal standards (IS) are critical for robust quantitative analysis, correcting for inconsistencies in sample preparation, injection volume, and matrix-induced ion suppression. Hexadiline excels in this role due to three interconnected properties:
Table 2: Hexadiline’s Alignment with Ideal Internal Standard Criteria
Ideal IS Criterion | Hexadiline’s Attribute | Impact on Analysis |
---|---|---|
Chemical Similarity to Analyte | Piperidine backbone; hydrophobic groups | Matched extraction efficiency and ionization |
Non-Interference with Peaks | Absent in biological matrices | Baseline separation from analytes |
Co-elution with Analyte | Adjustable via gradient elution | Uniform matrix-effect correction |
High Purity (>95%) | Synthesized to min. 95% purity | Eliminates contaminant-driven variability |
In practice, hexadiline is spiked into samples prior to pre-treatment at concentrations approximating the analyte (e.g., 0.5–10 μg/mL). The analyte-to-IS peak area ratio—not absolute peak area—is used for calibration, reducing variability from ±0.48% RSD (without IS) to ±0.11% RSD (with IS) in GC-FID assays, a 4.4-fold precision improvement [2] [4] [5]. This ratio-based approach is equally pivotal in LC-MS, where hexadiline’s m/z 276.3 [M+H]⁺ transition provides a distinct SRM channel free from cross-talk [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1